4-[(Methylsulfanyl)methoxy]furan-2(5H)-one
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Overview
Description
4-[(Methylsulfanyl)methoxy]furan-2(5H)-one is a chemical compound with a unique structure that includes a furanone ring substituted with a methoxymethyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfanyl)methoxy]furan-2(5H)-one typically involves the reaction of furan-2(5H)-one with appropriate reagents to introduce the methoxymethyl and methylsulfanyl groups. One common method involves the use of methylthiomethyl chloride and sodium methoxide in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(Methylsulfanyl)methoxy]furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The methoxymethyl and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[(Methylsulfanyl)methoxy]furan-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Methylsulfanyl)methoxy]furan-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2(5H)-furanone: This compound is structurally similar but lacks the methylsulfanyl group.
4-Methyl-5H-furan-2-one: Another related compound with a different substitution pattern on the furanone ring.
Uniqueness
4-[(Methylsulfanyl)methoxy]furan-2(5H)-one is unique due to the presence of both methoxymethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.
Properties
CAS No. |
137734-29-3 |
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Molecular Formula |
C6H8O3S |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
3-(methylsulfanylmethoxy)-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3S/c1-10-4-9-5-2-6(7)8-3-5/h2H,3-4H2,1H3 |
InChI Key |
BOIIZBVVIWFLMN-UHFFFAOYSA-N |
Canonical SMILES |
CSCOC1=CC(=O)OC1 |
Origin of Product |
United States |
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